S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a cysteine molecule linked to a 4-hydroxyphenylacryloyl group, which imparts distinct chemical properties. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine typically involves the reaction of L-cysteine with 4-hydroxyphenylacrylic acid. The reaction is usually carried out under mild conditions to preserve the integrity of the functional groups. Common reagents used in the synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP). The reaction is often performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product. Industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The double bond in the acryloyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or pyridine.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Saturated derivatives of the acryloyl group.
Substitution: Ethers, esters, and other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential role in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of functional materials and polymers.
Wirkmechanismus
The mechanism of action of S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress pathways. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-[3-(2-Hydroxyphenyl)acryloyl]-L-cysteine
- S-[3-(3-Hydroxyphenyl)acryloyl]-L-cysteine
- S-[3-(4-Methoxyphenyl)acryloyl]-L-cysteine
Uniqueness
S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which influences its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
870150-79-1 |
---|---|
Molekularformel |
C12H13NO4S |
Molekulargewicht |
267.30 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[3-(4-hydroxyphenyl)prop-2-enoylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H13NO4S/c13-10(12(16)17)7-18-11(15)6-3-8-1-4-9(14)5-2-8/h1-6,10,14H,7,13H2,(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
RIXZOZKLGOTDHO-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC(=CC=C1C=CC(=O)SC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)SCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.